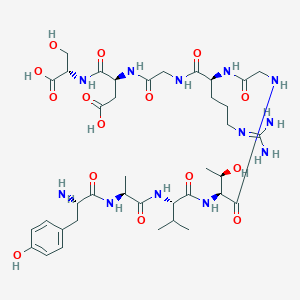
5-Chloronicotinaldehyde
Übersicht
Beschreibung
5-Chloronicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO . It is also known by other names such as 5-Chloropyridine-3-carbaldehyde, 5-Chloro-3-formylpyridine, and 5-Chloro-pyridine-3-carbaldehyde .
Synthesis Analysis
The synthesis of 5-Chloronicotinaldehyde involves the Vilsmeier reaction . This process uses different procedures to prepare enamides, which are then subjected to the Vilsmeier reaction using POCl3/DMF, diphosgene/DMF, or triphosgene/DMF. This leads to the formation of various multisubstituted chloronico-tinaldehydes .Molecular Structure Analysis
The molecular structure of 5-Chloronicotinaldehyde consists of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The molecular weight is approximately 141.55 g/mol .Physical And Chemical Properties Analysis
5-Chloronicotinaldehyde has a molecular weight of 141.55 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both approximately 140.9981414 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
“5-Chloronicotinaldehyde” is a chemical compound with the molecular formula C6H4ClNO . It is a derivative of nicotinaldehyde and has been found to be a key intermediate in the synthesis of various pharmacologically active agents.
Medicinal Chemistry
In the field of medicinal chemistry, “5-Chloronicotinaldehyde” has been studied for its potential applications. It has been found to be a key intermediate in the synthesis of various pharmacologically active agents.
Biochemistry
In biochemistry, “5-Chloronicotinaldehyde” is used as a building block in the synthesis of complex molecules. Its unique structure allows it to react with a variety of other compounds, making it a versatile tool in biochemical research.
Synthetic Methods
“5-Chloronicotinaldehyde” is used in the synthesis of conformationally restricted analogues of nicotine . These analogues have emerged as promising drug molecules for selective nicotinic acetylcholine receptor (nAChR)-targeting ligands .
Neurological Research
The analogues of nicotine, synthesized using “5-Chloronicotinaldehyde”, can target and stimulate nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels commonly located throughout the human brain . This makes “5-Chloronicotinaldehyde” a valuable compound in neurological research.
Pharmacological Research
Due to the potential pharmacological role of nicotine in the treatment of Parkinson’s disease, Alzheimer’s disease, depression, and other central nervous system-related disorders , “5-Chloronicotinaldehyde”, as a key intermediate in the synthesis of nicotine analogues, is of significant interest in pharmacological research.
Safety and Hazards
5-Chloronicotinaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding eating, drinking, or smoking when using this product . It should be stored in a well-ventilated place, with the container kept tightly closed .
Wirkmechanismus
Target of Action
Derivatives of 5-chloronicotinaldehyde have been synthesized and evaluated for their inhibitory effects against mycobacterium, suggesting that the compound may interact with biological targets involved in microbial metabolism.
Mode of Action
Its derivatives have been shown to exhibit anti-microbial activity, indicating that the compound may interact with its targets to disrupt essential biological processes in microbes
Biochemical Pathways
Given its potential anti-microbial activity, it is plausible that the compound may interfere with pathways essential for microbial growth and survival
Result of Action
Its derivatives have demonstrated anti-microbial activity, suggesting that the compound may exert effects at the molecular and cellular levels that inhibit microbial growth
Eigenschaften
IUPAC Name |
5-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCELHNLIYYAOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560374 | |
| Record name | 5-Chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113118-82-4 | |
| Record name | 5-Chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113118-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetate](/img/structure/B56186.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)

![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
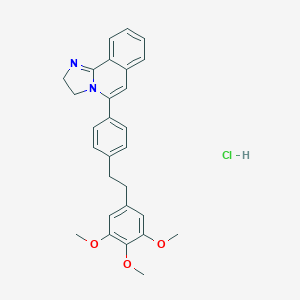

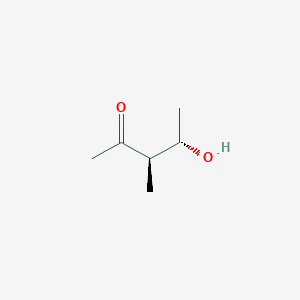
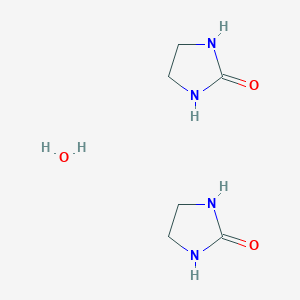

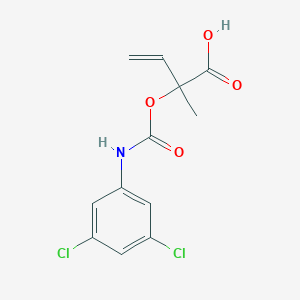
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)

